N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide

Description

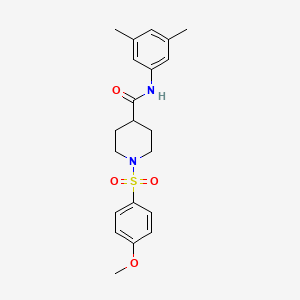

N-(3,5-Dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core. Key structural features include:

- A 3,5-dimethylphenyl group attached to the carboxamide nitrogen, which enhances lipophilicity and influences steric interactions.

- A 4-methoxybenzenesulfonyl group at the piperidine nitrogen, contributing to electronic modulation via the electron-donating methoxy substituent.

This compound is part of a broader class of piperidine-4-carboxamides studied for diverse biological activities, including enzyme inhibition and antiviral properties. Its design leverages substituent effects to optimize target engagement and physicochemical properties.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-15-12-16(2)14-18(13-15)22-21(24)17-8-10-23(11-9-17)28(25,26)20-6-4-19(27-3)5-7-20/h4-7,12-14,17H,8-11H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRCPCUBDUTXTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation using reagents such as carboxylic acids or their derivatives.

Sulfonylation: The methoxybenzenesulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides.

Aromatic Substitution: The dimethylphenyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and properties are influenced by substituents on both the carboxamide and sulfonyl moieties. Below is a comparative analysis with structurally related analogues:

Structure-Activity Relationships (SAR)

Carboxamide Substituents: 3,5-Dimethylphenyl (meta-substitution) improves lipophilicity and steric bulk, enhancing membrane permeability and target binding .

3,5-Dichlorophenyl (BI01383298) and 3,5-bis(trifluoromethyl)phenyl (CCG-100602) increase electronegativity, enhancing interactions with hydrophobic enzyme pockets .

Biological Activity

N-(3,5-dimethylphenyl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with both a methoxybenzenesulfonyl group and a dimethylphenyl moiety. Its structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNOS |

| Molecular Weight | 485.63 g/mol |

| CAS Number | 922484-83-1 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Studies suggest that this compound may act as an inhibitor of certain enzymes, potentially influencing various metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system .

- Antibacterial Activity : Preliminary studies indicate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .

- Anticancer Properties : The piperidine nucleus has been associated with anticancer activity, suggesting that derivatives like this compound may exhibit similar effects .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of compounds similar to this compound. Below are some significant findings:

- Antibacterial Activity :

- Enzyme Inhibition Studies :

- Anticancer Activity :

Data Table: Biological Activities of Related Compounds

Q & A

Q. Advanced Research Focus

- Assay Setup : Isolate spinach chloroplasts and monitor oxygen evolution under light (500 µmol photons/m/s) using a Clark electrode .

- Dose-Response : Test compound concentrations (1–100 µM) with DCMU (a known PET inhibitor) as a positive control. Calculate IC via nonlinear regression .

Key Findings : - N-(3,5-dimethylphenyl) analogs show IC ~10 µM, comparable to commercial herbicides. Activity correlates with lipophilicity (logP >3) and electron-withdrawing substituents .

How can computational modeling predict binding modes to carbonic anhydrase isoforms?

Q. Advanced Research Focus

- Docking Workflow :

- Prepare the protein (e.g., hCA II, PDB ID 3KS3) by removing water and adding hydrogens.

- Generate ligand conformers using OMEGA.

- Dock using Glide (Schrödinger) with XP precision.

- Key Interactions : The sulfonyl group coordinates Zn in the active site, while the 3,5-dimethylphenyl group occupies a hydrophobic pocket .

Validation : Compare docking scores (<−8 kcal/mol) with experimental IC values from fluorescence-based assays .

What strategies resolve NMR signal overlap in structurally similar analogs?

Q. Basic Research Focus

- 2D NMR : Use HSQC to correlate H and C signals, distinguishing piperidine (C-4: δ ~45 ppm) from aryl carbons (δ ~125 ppm) .

- Solvent Optimization : Switch from CDCl to DMSO-d to enhance splitting of aromatic protons .

- Low-Temperature NMR : Reduce conformational flexibility to separate overlapping peaks (e.g., piperidine chair vs. boat interconversion) .

How do electron-withdrawing vs. electron-donating substituents affect bioactivity in sulfonamide derivatives?

Q. Advanced Research Focus

- SAR Trends :

- Hammett Analysis : Plot log(IC) against σ values of substituents to quantify electronic effects .

How should researchers address contradictory IC50_{50}50 values reported in different studies?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.